2-(2-Methyl-4h-chromen-4-ylidene)malononitrile
Overview
Description
“2-(2-Methyl-4h-chromen-4-ylidene)malononitrile” is a chemical compound with the molecular formula C13H8N2O . It has an average mass of 208.215 Da and a monoisotopic mass of 208.063660 Da . The compound is also known by its IUPAC name, "2-(2-methyl-4H-chromen-4-ylidene)malononitrile" .
Molecular Structure Analysis
The molecular structure of “2-(2-Methyl-4h-chromen-4-ylidene)malononitrile” consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for the compound is 1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 324.7±42.0 °C at 760 mmHg, and a flash point of 131.5±20.7 °C . It has a molar refractivity of 57.6±0.3 cm3, a polar surface area of 57 Å2, and a molar volume of 167.2±3.0 cm3 .Scientific Research Applications
Application in Fluorescent Probes
- Scientific Field: Chemistry, specifically in the development of fluorescent probes .
- Summary of the Application: This compound is used in the synthesis of a near-infrared multiphoton fluorescent probe for the selective detection of cysteine .
- Methods of Application or Experimental Procedures: The synthesis of the probe involves several steps, including the preparation of 2-methyl-4H-chromen-4-one and the reaction with malononitrile to form 2-(2-methyl-4H-chromen-4-ylidene)malononitrile .
- Results or Outcomes: The resulting probe has been successfully used for the selective detection of cysteine .
Application in the Detection of Pyrophosphate Anion
- Scientific Field: Chemistry, specifically in the development of sensors for the detection of pyrophosphate anion .
- Summary of the Application: This compound is used in the synthesis of a novel near-infrared fluorescent turn-on sensor for the detection of pyrophosphate anion in a complete water system .
- Methods of Application or Experimental Procedures: The synthesis involves several steps, including the preparation of 2-(2-methyl-4H-chromen-4-ylidene)malononitrile .
- Results or Outcomes: The resulting sensor has been successfully used for the detection of pyrophosphate anion in a complete water system .
Application in the Synthesis of Fluorescent Dyes
- Scientific Field: Organic Chemistry, specifically in the synthesis of fluorescent dyes .
- Summary of the Application: This compound is used as an intermediate in the synthesis of various organic compounds, such as heterocyclic compounds and fluorescent dyes .
- Methods of Application or Experimental Procedures: The synthesis involves several steps, including the preparation of 2-(2-methyl-4H-chromen-4-ylidene)malononitrile .
- Results or Outcomes: The resulting fluorescent dyes have been successfully used in various applications .
Application in the Detection of Cu2+ Ions
- Scientific Field: Analytical Chemistry, specifically in the development of sensors for the detection of Cu2+ ions .
- Summary of the Application: This compound is used in the synthesis of a novel near-infrared fluorescent turn-on sensor for the detection of Cu2+ ions .
- Methods of Application or Experimental Procedures: The synthesis involves several steps, including the preparation of 2-(2-methyl-4H-chromen-4-ylidene)malononitrile .
- Results or Outcomes: The resulting sensor has been successfully used for the detection of Cu2+ ions .
Application in the Synthesis of Various Organic Compounds
- Scientific Field: Organic Chemistry, specifically in the synthesis of various organic compounds .
- Summary of the Application: This compound is often used as an intermediate in organic synthesis. Due to its structure containing chromene and nitrile groups, it can be used to synthesize a variety of organic compounds, such as heterocyclic compounds and fluorescent dyes .
- Methods of Application or Experimental Procedures: The synthesis involves several steps, including the preparation of 2-(2-methyl-4H-chromen-4-ylidene)malononitrile .
- Results or Outcomes: The resulting organic compounds have been successfully used in various applications .
Application in the Development of New Drug Candidates
- Scientific Field: Medicinal Chemistry, specifically in the development of new drug candidates .
- Summary of the Application: Compounds containing the 2H/4H-chromene scaffold, such as 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile, exhibit noteworthy potency in various biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
- Methods of Application or Experimental Procedures: The synthesis involves several steps, including the preparation of 2-(2-methyl-4H-chromen-4-ylidene)malononitrile .
- Results or Outcomes: The resulting compounds have shown promising results in various biological activities .
Safety And Hazards
Future Directions
Based on the available information, “2-(2-Methyl-4h-chromen-4-ylidene)malononitrile” and related compounds have potential applications in organic solar cells due to their ability to form a powerful push-pull structure that induces effective intramolecular charge transport (ICT) and enhanced optical absorption .
properties
IUPAC Name |
2-(2-methylchromen-4-ylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJXKRIRSDZFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00528971 | |
Record name | (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00528971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-4h-chromen-4-ylidene)malononitrile | |
CAS RN |
15058-15-8 | |
Record name | (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00528971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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